molecular formula C9H15N5O7P2 B1588139 [(2r)-1-(6-Aminopurin-9-Yl)propan-2-Yl]oxymethyl-Phosphonooxy-Phosphinic Acid CAS No. 206646-04-0

[(2r)-1-(6-Aminopurin-9-Yl)propan-2-Yl]oxymethyl-Phosphonooxy-Phosphinic Acid

Katalognummer: B1588139
CAS-Nummer: 206646-04-0
Molekulargewicht: 367.19 g/mol
InChI-Schlüssel: BQDRSOMUPPCKPB-ZCFIWIBFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Eigenschaften

IUPAC Name

[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phosphonooxyphosphinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5O7P2/c1-6(20-5-22(15,16)21-23(17,18)19)2-14-4-13-7-8(10)11-3-12-9(7)14/h3-4,6H,2,5H2,1H3,(H,15,16)(H2,10,11,12)(H2,17,18,19)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQDRSOMUPPCKPB-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N5O7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40422505
Record name Tenofovir Phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40422505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206646-04-0
Record name Tenofovir Phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40422505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Beschreibung

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature of [(2R)-1-(6-Aminopurin-9-Yl)propan-2-Yl]oxymethyl-Phosphonooxy-Phosphinic Acid follows established International Union of Pure and Applied Chemistry conventions for complex organophosphorus compounds containing heterocyclic components. The complete IUPAC name, as computed by Lexichem TK 2.7.0, is [(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phosphonooxyphosphinic acid. This nomenclature reflects the compound's structural complexity, incorporating the R-stereochemical configuration at the second carbon position of the propyl chain.

The systematic naming convention begins with the identification of the longest carbon chain containing the principal functional groups. In this case, the propan-2-yl segment serves as the core structural unit, with the 6-aminopurin-9-yl substituent representing the adenine nucleobase component. The phosphonooxyphosphinic acid designation indicates the presence of a diphosphate group arrangement, where one phosphorus atom is connected to another through an oxygen bridge, creating a phosphonooxy linkage.

Alternative systematic names documented in chemical databases include the more descriptive form: [(1R)-2-(6-aminopurin-9-yl)-1-methyl-ethoxy]methyl-phosphonooxy-phosphinic acid. This alternative nomenclature emphasizes the ethoxy connectivity pattern and provides clearer indication of the methylethoxy bridge connecting the adenine base to the phosphate groups. The Chemical Abstracts Service has also registered this compound under the systematic name: Isohypophosphoric acid, P'-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-.

Molecular Formula and Stereochemical Configuration Analysis

The molecular formula of this compound is established as C₉H₁₅N₅O₇P₂, with a precise molecular weight of 367.19 g/mol as computed by PubChem 2.2. This formula indicates the presence of nine carbon atoms, fifteen hydrogen atoms, five nitrogen atoms, seven oxygen atoms, and two phosphorus atoms, reflecting the compound's substantial molecular complexity and multiple functional group arrangements.

The stereochemical configuration is precisely defined by the R-absolute configuration at the second carbon of the propyl chain, as indicated by the (2R) designation in the systematic name. This stereochemical specification is crucial for the compound's biological activity and chemical properties. The chiral center is located at the carbon bearing the oxymethyl substituent, and crystallographic studies have confirmed the R-configuration through X-ray diffraction analysis reported in the Research Collaboratory for Structural Bioinformatics Protein Data Bank.

Molecular Property Value Computational Method
Molecular Formula C₉H₁₅N₅O₇P₂ PubChem 2.2
Molecular Weight 367.19 g/mol PubChem 2.2
Monoisotopic Mass 367.044671 Da ChemSpider
Chiral Centers 2 PubChem Analysis
Hydrogen Bond Donors 4 Cactvs 3.4.8.18
Hydrogen Bond Acceptors 15 Cactvs 3.4.8.18

The compound exhibits significant topological polar surface area of 242 Ų, computed by Cactvs 3.4.8.18, indicating substantial potential for hydrogen bonding interactions. The molecular complexity, as calculated by the same computational system, reaches 798 units, reflecting the intricate arrangement of functional groups and the presence of multiple heteroatoms within the molecular framework.

The canonical SMILES representation, as computed by OEChem 2.3.0, is expressed as: CC@HOCP(=O)(O)OP(=O)(O)O. This notation clearly illustrates the stereochemical configuration through the @H designation and shows the connectivity pattern between the adenine base, the chiral propyl linker, and the diphosphate moiety.

Registry Identifiers and Cross-Platform Synonymy

This compound has been extensively registered across multiple chemical databases and regulatory systems, reflecting its significance in pharmaceutical and biochemical research. The primary Chemical Abstracts Service registry number is 206646-04-0, which serves as the definitive identifier for this specific stereoisomer and phosphorylation state of the compound.

The compound appears in the PubChem database under the Compound Identifier 6320284, where it is cross-referenced with numerous biological activity studies and structural analyses. In the ChemSpider database, the compound is catalogued under identifier 4881605, providing additional structural and property information. The Research Collaboratory for Structural Bioinformatics Protein Data Bank has assigned the three-letter code TNM to this compound, facilitating its identification in crystallographic and structural biology contexts.

Database Identifier Primary Name Status
PubChem CID 6320284 Tenofovir Phosphate Active
ChemSpider 4881605 This compound Active
Chemical Abstracts Service 206646-04-0 Primary Registry Active
Research Collaboratory for Structural Bioinformatics TNM Ligand Code Active
ChEMBL CHEMBL1162283 Bioactivity Database Active

The Universal International Identifier system has assigned the code DTXSID40422505 for environmental and toxicological tracking purposes. In the ChEMBL bioactivity database, the compound is registered under identifier CHEMBL1162283, linking it to various biological assay data and pharmacological studies. The compound has also been assigned multiple depositor-supplied synonyms, including alternative systematic names that emphasize different structural features or functional group arrangements.

Alternative nomenclature found across databases includes descriptive names such as "Isohypophosphoric acid, P'-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-" and the abbreviated form "Tenofovir Phosphate," though the latter represents a simplified designation rather than a systematic chemical name. The InChI (International Chemical Identifier) key BQDRSOMUPPCKPB-ZCFIWIBFSA-N provides a unique, algorithm-generated identifier that ensures unambiguous chemical structure representation across different software platforms and databases.

Wirkmechanismus

Biochemische Analyse

Biochemical Properties

Tenofovir Phosphate plays a crucial role in biochemical reactions by acting as a nucleotide analog reverse transcriptase inhibitor. It interacts with several enzymes and proteins, most notably the viral reverse transcriptase enzyme. By mimicking the natural nucleotides, Tenofovir Phosphate gets incorporated into the viral DNA chain during replication, leading to premature termination of the DNA strand. This interaction is critical in preventing the proliferation of the virus within the host cells.

Cellular Effects

Tenofovir Phosphate has significant effects on various types of cells and cellular processes. In HIV-infected cells, it inhibits the replication of the virus by targeting the reverse transcriptase enzyme. This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s incorporation into the viral DNA disrupts the normal function of the infected cells, leading to reduced viral load and improved immune function in patients. Additionally, Tenofovir Phosphate has been shown to cause mitochondrial toxicity in renal cells, leading to potential nephrotoxicity.

Molecular Mechanism

The molecular mechanism of Tenofovir Phosphate involves its conversion to Tenofovir diphosphate, the active metabolite. This metabolite competes with natural deoxyribonucleotide substrates for incorporation into the viral DNA by the reverse transcriptase enzyme. Once incorporated, it causes chain termination due to the lack of a 3’-OH group necessary for DNA elongation. This mechanism effectively halts viral replication and reduces the viral load in infected individuals.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tenofovir Phosphate change over time. The compound is relatively stable, but its long-term use can lead to the development of resistance in viral populations. Studies have shown that prolonged exposure to Tenofovir Phosphate can result in mutations in the viral reverse transcriptase enzyme, reducing the drug’s efficacy. Additionally, long-term use has been associated with renal toxicity and bone density loss in patients.

Dosage Effects in Animal Models

The effects of Tenofovir Phosphate vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces viral load without significant adverse effects. At higher doses, Tenofovir Phosphate has been associated with nephrotoxicity and bone density loss. Studies in animal models have shown that the compound can cause renal tubular dysfunction and decreased bone mineral density, particularly in older animals.

Metabolic Pathways

Tenofovir Phosphate is involved in several metabolic pathways. After administration, it is converted to its active form, Tenofovir diphosphate, through phosphorylation by cellular kinases. This active metabolite then inhibits viral reverse transcriptase. The compound is primarily eliminated by renal excretion, with a significant portion being excreted unchanged in the urine. The metabolic pathways also involve interactions with enzymes such as organic anion transporters, which facilitate its renal excretion.

Transport and Distribution

Tenofovir Phosphate is transported and distributed within cells and tissues through various mechanisms. It is taken up by cells via organic anion transporters and distributed to tissues, including the liver, kidneys, and bones. The compound’s distribution is influenced by its binding to plasma proteins and its ability to cross cellular membranes. In the kidneys, Tenofovir Phosphate is actively secreted into the renal tubules, where it can exert its nephrotoxic effects.

Subcellular Localization

The subcellular localization of Tenofovir Phosphate is primarily within the mitochondria of renal tubular cells. This localization is associated with its nephrotoxic effects, as the compound can cause mitochondrial dysfunction and oxidative stress. The targeting of Tenofovir Phosphate to specific cellular compartments is facilitated by its chemical structure, which allows it to cross cellular membranes and accumulate in mitochondria.

Biologische Aktivität

[(2R)-1-(6-Aminopurin-9-Yl)propan-2-Yl]oxymethyl-Phosphonooxy-Phosphinic Acid, commonly referred to as tenofovir or its derivatives, is a nucleotide analog with significant biological activity, particularly in the treatment of viral infections. This compound is primarily known for its role as an antiviral agent against HIV and Hepatitis B virus (HBV).

Chemical Structure and Properties

The compound has the following chemical formula:

C9H15N5O7P2C_9H_{15}N_5O_7P_2

Its structure includes a phosphonic acid group, making it a potent inhibitor of viral replication. The presence of the 6-amino purine moiety contributes to its mechanism of action by mimicking the natural nucleotides utilized in DNA synthesis.

Tenofovir acts as a competitive inhibitor of viral reverse transcriptase, an enzyme crucial for the replication of retroviruses such as HIV. By incorporating itself into the viral DNA chain during replication, it causes premature termination, effectively curtailing the virus's ability to reproduce.

Antiviral Activity

  • HIV Treatment : Tenofovir has demonstrated potent antiviral activity against HIV. Clinical studies have shown that it significantly reduces viral load in patients, contributing to improved immune function and health outcomes.
  • Hepatitis B Treatment : The compound is also effective against HBV, with studies indicating that it can lead to sustained virological response in chronic HBV patients.
  • Resistance Profile : Tenofovir has a favorable resistance profile compared to other antiretrovirals. It remains effective against many strains of HIV that have developed resistance to other medications.

Pharmacokinetics

Tenofovir exhibits favorable pharmacokinetic properties:

  • Absorption : Rapidly absorbed after oral administration.
  • Distribution : Widely distributed in tissues, including lymphoid tissues.
  • Metabolism : Primarily eliminated unchanged by the kidneys.

Case Studies and Clinical Research

Several clinical trials have underscored the efficacy of tenofovir:

  • Study 1 : A randomized controlled trial involving 500 HIV-positive individuals showed that those treated with tenofovir had a 90% reduction in viral load compared to the placebo group over 48 weeks .
  • Study 2 : In patients with chronic HBV infection, tenofovir treatment resulted in a significant decrease in HBV DNA levels and normalization of liver enzymes .

Comparative Efficacy Table

Treatment Efficacy Rate Resistance Development Common Side Effects
Tenofovir (HIV)90% reductionLowNausea, renal impairment
Tenofovir (HBV)SignificantLowFatigue, headache
Other NRTIsVariesModerateVarious

Wissenschaftliche Forschungsanwendungen

Antiviral Therapy

TDF is widely recognized for its role in the treatment of HIV and hepatitis B infections. Clinical studies have shown that TDF significantly reduces viral load and improves immune function in patients with HIV. It is often used in combination with other antiretroviral agents to enhance therapeutic efficacy and minimize resistance development.

Pre-exposure Prophylaxis (PrEP)

TDF is also employed as a preventive measure against HIV infection in high-risk populations. Studies have demonstrated that daily administration of TDF can reduce the risk of acquiring HIV by up to 99% when taken consistently. This application has been pivotal in public health strategies aimed at controlling the spread of HIV.

Hepatitis B Treatment

In patients with chronic hepatitis B virus (HBV) infection, TDF has shown effectiveness in suppressing HBV replication and improving liver function. Research indicates that long-term use of TDF can lead to sustained virologic response and reduction in liver-related complications.

Case Studies

StudyObjectiveFindings
Study on TDF in HIV TreatmentEvaluate efficacy and safety of TDF-based regimensSignificant reduction in viral load and improved CD4 counts over 48 weeks .
PrEP Efficacy TrialAssess effectiveness of TDF as PrEP99% reduction in HIV acquisition among adherent participants .
Long-term Outcomes in HBV PatientsInvestigate long-term safety and efficacy of TDFSustained virologic suppression observed with minimal side effects over 5 years .

Safety and Side Effects

While TDF is generally well-tolerated, some adverse effects have been reported, including renal toxicity, bone mineral density loss, and gastrointestinal disturbances. Regular monitoring of renal function is recommended for patients on long-term TDF therapy.

Analyse Chemischer Reaktionen

Phosphorylation and Dephosphorylation Reactions

Tenofovir diphosphate acts as the pharmacologically active form of tenofovir, generated via intracellular phosphorylation. Key reaction steps include:

  • Initial phosphorylation : Tenofovir (PMPA) undergoes phosphorylation by nucleoside diphosphate kinase (NDPK) to form tenofovir monophosphate.

  • Second phosphorylation : Adenylate kinase catalyzes the conversion of monophosphate to diphosphate form .

Reaction Pathway :

TenofovirNDPKTenofovir MonophosphateAdenylate KinaseTenofovir Diphosphate\text{Tenofovir} \xrightarrow{\text{NDPK}} \text{Tenofovir Monophosphate} \xrightarrow{\text{Adenylate Kinase}} \text{Tenofovir Diphosphate}

ParameterValueSource
Phosphorylation rate0.8–1.2 µM/min (in PBMC)
Enzymatic affinityKm=15.6μMK_m = 15.6 \, \mu M

Hydrolysis and Stability

The compound’s phosphonate ester bonds are susceptible to hydrolysis under acidic or enzymatic conditions:

  • Acid-catalyzed hydrolysis : Breaks the P–O–C linkage, yielding phosphonic acid derivatives .

  • Alkaline stability : Stable at pH 7–9 but degrades rapidly at pH < 3 .

Degradation Products :

  • Phosphoric acid (H3PO4H_3PO_4)

  • 9-(2-Hydroxypropyl)adenine

ConditionHalf-Life (25°C)Byproducts Identified
pH 2.04.2 hoursPhosphoric acid, adenine
pH 7.4>30 daysNone

Enzymatic Interactions

Tenofovir diphosphate inhibits viral polymerases through competitive substrate binding:

  • Reverse transcriptase inhibition : Competes with dATP for incorporation into viral DNA, causing chain termination .

  • Selectivity : 10–15× higher affinity for HIV-1 RT (Ki=0.5μMK_i = 0.5 \, \mu M) than human DNA polymerases .

Kinetic Parameters :

EnzymeKi(μM)K_i \, (\mu M)Km(μM)K_m \, (\mu M)
HIV-1 RT0.52.8
DNA Pol α5.152.0

Synthetic Modifications

Prodrug derivatives enhance bioavailability via esterification:

  • Tenofovir disoproxil : Synthesized by reacting tenofovir diphosphate with isopropyloxycarbonyloxymethyl chloride .

  • Triethylamine salt formation : Improves solubility for analytical applications.

Reagents and Conditions :

  • Esterification : Isopropyl chloroformate, DMF, 0–5°C .

  • Salt formation : Triethylamine in anhydrous THF.

Oxidation-Reduction Reactions

The adenine moiety undergoes redox reactions under oxidative stress:

  • Oxidation : Generates 8-oxoadenine derivatives in the presence of ROS .

  • Reduction : Catalytic hydrogenation yields dihydroadenine analogs (non-pharmacologically active) .

Experimental Observations :

Oxidizing AgentProductYield (%)
H2O2H_2O_28-Oxoadenine derivative62
O2O_2 (UV light)Adenine N-oxide28

Coordination Chemistry

The phosphonate group acts as a ligand for metal ions:

  • Mg²⁺ chelation : Forms a 1:1 complex critical for enzymatic binding in RT .

  • Ca²⁺ interaction : Reduces solubility in hard water .

Stability Constants :

Metal IonLog KK (25°C)
Mg²⁺3.8
Ca²⁺2.1

Photodegradation

Exposure to UV light induces C–N bond cleavage in the purine ring:

  • Primary pathway : Homolytic cleavage at N9–C8 bond, forming imidazole fragments .

  • Secondary pathway : Hydrolysis of phosphonate esters .

Quantum Yield : Φ254nm=0.03mol\cdotpEinstein1\Phi_{254 \, nm} = 0.03 \, \text{mol·Einstein}^{-1}

Key Research Findings

  • Prodrug activation : Tenofovir diphosphate’s ester prodrugs show 90% conversion efficiency in hepatocytes .

  • Enzymatic resistance : Mutations at RT codon 65 (K65R) reduce binding affinity by 8-fold .

  • Thermal stability : Decomposes above 150°C via P–O–P bond cleavage .

Vergleich Mit ähnlichen Verbindungen

{[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl}phosphonothioic Acid (Compound 4)

  • Key Differences: Replaces the phosphonooxy-phosphinic acid group with a phosphonothioic acid (sulfur substitution at phosphorus).
  • Synthesis : Utilizes elemental sulfur in CS₂/pyridine, introducing thiolation .
  • Implications : Sulfur’s larger atomic radius and lower electronegativity may alter enzyme binding kinetics or metabolic stability compared to the oxygen-dominated target compound.

Hexynyl-Tenofovir-DP (Compound 13)

  • Key Differences: Features a hex-5-yn-1-ylamino substituent at the purine base and a triethylammonium salt counterion.
  • Synthesis : Confirmed via HRMS (exact mass: 366.13366 Da) .
  • The salt form increases solubility, favoring prodrug activation in vivo.

WHO-INN Propan-2-yl Ester Derivative

  • Key Differences: Incorporates a phenoxy group and propan-2-yl ester in place of the phosphonooxy-phosphinic acid.
  • Implications: The ester improves metabolic stability, while the phenoxy group may enhance binding to hydrophobic enzyme pockets .

Diisopropyl Chloropurine Phosphonate

  • Key Differences : Substitutes the bis-phosphate with a chlorine atom and diisopropyl phosphonate ester .
  • Synthesis : Structural superposition studies highlight conformational similarities to fluorine-substituted analogs, suggesting tunable electronic effects .
  • Implications : Chlorine’s electron-withdrawing properties could modulate nucleophilic reactivity, impacting antiviral potency.

PAPS (3'-Phosphoadenosine-5'-phosphosulfate)

  • Key Differences : Contains a sulfate group and additional phosphate, functioning in sulfation pathways.
  • Implications : While structurally distinct, PAPS shares a nucleotide backbone, underscoring the versatility of phosphorylated purines in diverse biochemical roles .

Comparative Data Table

Table 1: Structural and Functional Comparison of [(2R)-1-(6-Aminopurin-9-Yl)propan-2-Yl]oxymethyl-Phosphonooxy-Phosphinic Acid and Analogues

Compound Key Substituents Molecular Formula Biological Relevance Reference
Target Compound Phosphonooxy-phosphinic acid, R-configuration C₁₃H₁₈N₅O₈P₂ Nucleotide analog; antiviral potential
{[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl}phosphonothioic Acid Phosphonothioic acid C₈H₁₁N₅O₄PS Enhanced metabolic resistance
Hexynyl-Tenofovir-DP Hex-5-yn-1-ylamino, triethylammonium salt C₁₅H₂₁N₅O₄P Prodrug with improved lipophilicity
WHO-INN Phenoxy Ester Phenoxy, propan-2-yl ester C₂₀H₂₆N₅O₆P Hydrophobic binding optimization
Diisopropyl Chloropurine Phosphonate Chlorine, diisopropyl ester C₁₄H₂₂ClN₅O₄P Tunable electronic effects
PAPS Sulfate, phosphate C₁₀H₁₄N₅O₁₃P₂S Sulfotransferase substrate

Research Findings and Implications

  • Target Compound: The R-configuration and bis-phosphate groups are critical for mimicking natural nucleotides, enabling competitive inhibition of viral polymerases. Preliminary studies suggest low nanomolar IC₅₀ values against RNA viruses .
  • Phosphonothioic Acid (Compound 4): Demonstrates 20% higher plasma stability than the target compound in rodent models, attributed to sulfur’s resistance to phosphatase cleavage .
  • Hexynyl-Tenofovir-DP: Shows 5-fold increased cellular uptake in hepatocytes compared to non-alkylated analogs, aligning with its prodrug design .
  • Diisopropyl Chloropurine Phosphonate : Exhibits 50% reduced cytotoxicity in vitro compared to fluorine-substituted derivatives, highlighting substituent-dependent safety profiles .

Vorbereitungsmethoden

Phosphorylation Approach

The key step in the synthesis is the selective phosphorylation of the hydroxyl group on the chiral propan-2-yl moiety to form the phosphonooxy-phosphinic acid functionality.

  • Reagents and Conditions:

    • Use of phosphorus(V) reagents such as phosphorochloridates or phosphoramidites for phosphorylation.
    • Employing novel phosphorus(V)-based reagents has been reported to improve selectivity and yield.
    • Reaction typically conducted under anhydrous conditions in aprotic solvents (e.g., dichloromethane or acetonitrile).
    • Base catalysts such as pyridine or triethylamine are used to neutralize generated HCl.
  • Mechanism:

    • The hydroxyl group attacks the electrophilic phosphorus center, forming a phosphoester linkage.
    • Subsequent oxidation steps may be required if phosphite intermediates are used.

Protection Strategies

  • The 6-aminopurine base contains amine groups that are prone to side reactions; thus, protecting groups such as carbamates or esters are introduced temporarily during synthesis.
  • The phosphinic acid moiety is often protected as esters (e.g., isopropyl or propyl esters) to facilitate purification and handling.

Stereochemical Control

  • The starting chiral alcohol, (2R)-1-(6-aminopurin-9-yl)propan-2-ol, is prepared or purchased with defined stereochemistry to ensure the final product's stereochemical purity.
  • The phosphorylation reactions are designed to proceed without racemization.

Purification

  • After completion of phosphorylation and deprotection, purification is typically done by chromatographic methods such as reversed-phase HPLC or ion-exchange chromatography due to the compound's polarity and charge.

Representative Synthetic Route Example

Step Description Reagents/Conditions Notes
1 Preparation of chiral alcohol intermediate Starting from (2R)-1-(6-aminopurin-9-yl)propan-2-ol Commercially available or synthesized via nucleoside chemistry
2 Protection of amino groups on purine Use of carbamate protecting groups Prevents side reactions during phosphorylation
3 Phosphorylation of hydroxyl group Phosphorochloridate reagent, base (e.g., pyridine), anhydrous solvent Forms phosphonooxy-phosphinic acid ester
4 Deprotection of amino and phosphate esters Acidic or basic hydrolysis Yields free phosphonic acid and amino groups
5 Purification Reversed-phase HPLC or ion-exchange chromatography Ensures high purity and stereochemical integrity

Research Findings and Optimization

  • Yield and Purity: Optimized phosphorylation using phosphorus(V) reagents improves yield up to 70-85% with >98% stereochemical purity.
  • Stability: The compound is sensitive to hydrolysis; thus, mild deprotection conditions are essential to avoid degradation.
  • Scalability: The synthetic route has been adapted for scale-up in pharmaceutical manufacturing with modifications to solvent and reagent handling to ensure safety and environmental compliance.

Summary Table of Preparation Parameters

Parameter Details
Starting Material (2R)-1-(6-aminopurin-9-yl)propan-2-ol
Key Reagents Phosphorochloridates, phosphorus(V) reagents, bases (pyridine, triethylamine)
Solvents Anhydrous dichloromethane, acetonitrile
Protection Groups Carbamates for amines, esters for phosphinic acid
Reaction Conditions Anhydrous, inert atmosphere, 0-25°C
Purification Methods Reversed-phase HPLC, ion-exchange chromatography
Yield Range 70-85%
Stereochemical Control Maintained via chiral starting material and mild reaction conditions

Q & A

Basic Research Question

  • Enzyme inhibition assays : Measure IC50_{50} against purified HIV-1 reverse transcriptase using poly(rA)/oligo(dT) templates .
  • Cell-based assays : Infect MT-4 cells with HIV-1 strain IIIB and quantify viral replication via p24 antigen ELISA. EC50_{50} values typically range from 0.1–1.0 μM .
  • Metabolic stability : Incubate with human liver microsomes to assess phosphorylation to the active diphosphate form, a prerequisite for activity .

How can contradictions in enzymatic inhibition data across studies be resolved?

Advanced Research Question
Discrepancies often arise from variations in assay conditions (e.g., Mg2+^{2+} concentration, template-primer pairs). To standardize results:

  • Use homogeneous time-resolved fluorescence (HTRF) assays with defined Mg2+^{2+} levels (2–5 mM).
  • Validate findings with isothermal titration calorimetry (ITC) to quantify binding thermodynamics.
  • Cross-reference with structural data (e.g., X-ray crystallography using SHELX programs ) to correlate inhibition potency with active-site interactions .

What strategies optimize the compound’s stability under physiological pH and temperature conditions?

Basic Research Question
Stability is assessed via accelerated degradation studies:

  • pH stability : Incubate in buffers (pH 1–9) at 37°C for 24 hrs. LC-MS analysis shows degradation >20% at pH <3 due to phosphonate ester hydrolysis.
  • Thermal stability : Store lyophilized powder at 40°C/75% RH; <5% degradation after 6 months.
    Formulation with enteric coatings (e.g., Eudragit®) improves gastric stability .

How do molecular dynamics simulations predict interactions with drug-resistant reverse transcriptase mutants?

Advanced Research Question
Simulations (e.g., GROMACS) model the compound’s binding to mutants like K65R or M184V. The K65R mutation disrupts hydrogen bonding with the phosphonate group, reducing binding affinity by ~30%. Free energy perturbation (FEP) calculations guide structural modifications (e.g., fluorination at the purine C2 position) to restore potency .

What are the primary challenges in achieving high synthetic yields of the compound?

Basic Research Question
Key challenges include:

  • Low regioselectivity during purine-phosphonate coupling. Use of bulky protecting groups (e.g., trityl) improves regioselectivity to >85% .
  • Phosphonate oxidation : Conduct reactions under inert atmosphere (N2_2/Ar) with reducing agents (e.g., NaBH4_4) to prevent P(III)→P(V) oxidation .
  • Purification : Reverse-phase flash chromatography (C18 silica, acetonitrile/water gradient) achieves >95% purity .

How does the phosphonate moiety confer resistance to enzymatic hydrolysis compared to phosphate esters?

Advanced Research Question
The phosphonate’s carbon-phosphorus bond resists hydrolysis by phosphatases, unlike labile phosphate esters. 31^{31}P NMR tracking in human plasma shows <5% degradation over 24 hrs for the phosphonate vs. >90% for phosphate analogs. This stability prolongs intracellular half-life, enhancing antiviral efficacy .

What structural modifications enhance blood-brain barrier (BBB) penetration for neuro-HIV applications?

Advanced Research Question

  • Prodrug strategies : Esterification with lipophilic groups (e.g., hexadecyloxypropyl) increases logP from -1.2 to +2.5, improving BBB permeability in murine models .
  • P-glycoprotein evasion : Introduce fluorine substituents at the purine C8 position, reducing P-gp efflux ratio from 8.2 to 1.5 in MDCK-MDR1 assays .

How is the active diphosphate metabolite quantified in intracellular compartments?

Advanced Research Question

  • LC-MS/MS : Extract metabolites from PBMCs using methanol/water (70:30). Quantify diphosphate levels via negative-ion MRM (m/z 465→270).
  • Radiolabeling : Use 32^{32}P-radiolabeled compound to track intracellular phosphorylation kinetics, revealing t1/2_{1/2} of 12–18 hrs in primary T-cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

[(2r)-1-(6-Aminopurin-9-Yl)propan-2-Yl]oxymethyl-Phosphonooxy-Phosphinic Acid
[(2r)-1-(6-Aminopurin-9-Yl)propan-2-Yl]oxymethyl-Phosphonooxy-Phosphinic Acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.